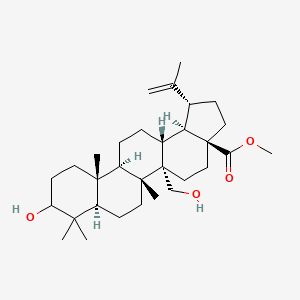

3,27-二羟基-20(29)-环氧-28-酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triterpenoids like "3,27-Dihydroxy-20(29)-lupen-28-oic acid methyl ester" are significant due to their diverse biological activities and potential therapeutic applications. They are widely found in nature, especially in plants, and have been the subject of extensive research to understand their chemical structure, synthesis, and properties.

Synthesis Analysis

The synthesis of related triterpenoid compounds involves various chemical reactions, starting from basic triterpenes like betulinic acid. For example, the synthesis of N-[3-oxo-20(29)-lupen-28-oyl]-glycine involved the acylation of betulonic acid, showcasing the chemical transformations possible with lupen-type triterpenoids (Zhang Xiao, 2011).

Molecular Structure Analysis

Structural elucidation of triterpenoids involves spectroscopic methods such as FT-IR, 1H-NMR, and MS spectra. These techniques help in determining the molecular structure and the arrangement of functional groups within the compound. For instance, the structure of various lupen-type triterpenoids was established through detailed spectroscopic analysis, highlighting the importance of these methods in understanding the compound's molecular framework (Z. Z. Ma et al., 2000).

Chemical Reactions and Properties

Triterpenoids undergo a range of chemical reactions, including acetylation, hydrolysis, and oxidation, which modify their structure and potentially their biological activity. The reactivity of specific functional groups within the triterpenoid molecules allows for the synthesis of derivatives with enhanced or altered properties. For example, the conversion of lup-20(29)-en-28-oic acid into various derivatives has been explored to evaluate their biological activities, demonstrating the chemical versatility of these compounds (Prince Prashant Sharma et al., 2016).

科学研究应用

DNA拓扑异构酶II抑制:该化合物被鉴定为一种DNA拓扑异构酶II抑制剂,具有显着的效力(IC50 = 8.9 µM/mL) (Ma、Hano、Nomura和Chen,2000)。

细胞毒活性:一项研究合成了一种相关化合物N-[3-氧代-20(29)-环氧-28-酰基]-甘氨酸,发现它在抵抗肿瘤发展方面表现出比桦木酸更强的活性,特别是对某些人癌细胞系 (Zhang Xiao,2011)。

癌细胞系细胞毒性:从狭叶线柱木的根皮中分离出的几种与3,27-二羟基-20(29)-环氧-28-酸甲酯相关的化合物对各种人癌细胞系表现出显着的细胞毒活性 (Pan、Chen、Lee和Chen,2008)。

抗菌和抗溃疡活性:类似于3,27-二羟基-20(29)-环氧-28-酸甲酯的三萜类化合物表现出抗菌和抗溃疡活性,其中一种化合物对胃H+/K+ ATP酶表现出高对接评分 (Gamal、Abo-El-Seoud和Attia,2021)。

抗癌和抗炎活性:其他相关三萜在各种人细胞系上测试时表现出潜在的抗炎和抗癌活性 (Fu等,2005)。

对白血病细胞系凋亡的影响:结构与该化合物相似的环烷三萜对白血病细胞系表现出凋亡作用,表明它们作为抗肿瘤剂的潜力 (Valencia-Chan等,2022)。

作用机制

安全和危害

“3,27-Dihydroxy-20(29)-lupen-28-oic acid methyl ester” is intended for research and development use only and is not recommended for medicinal, household, or other uses . Detailed safety data sheet (SDS) including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, etc., should be referred to for safe handling .

属性

IUPAC Name |

methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O4/c1-19(2)20-10-15-30(26(34)35-7)16-17-31(18-32)21(25(20)30)8-9-23-28(5)13-12-24(33)27(3,4)22(28)11-14-29(23,31)6/h20-25,32-33H,1,8-18H2,2-7H3/t20-,21+,22-,23+,24?,25+,28-,29+,30-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBDDJDCLTYODS-POXQFGHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)O)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)CO)C)(C)C)O)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benz[5,6]azuleno[7,8,1-cde]benzofuran-2,6,8-triol,4-(3,5-dihydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-3,5,10-tris(4-hydroxyphenyl)-, (3R,4R,4aS,5S,9bS,10R)-rel-(+)-](/img/structure/B1151625.png)

![(S)-[(2R,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1151636.png)

![(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1151638.png)